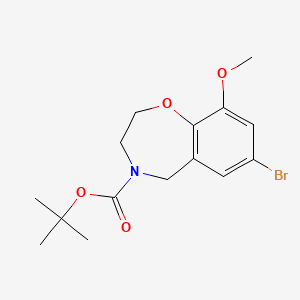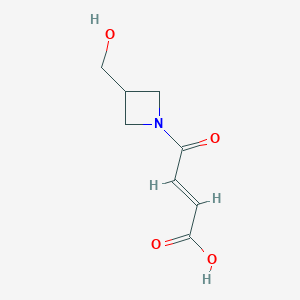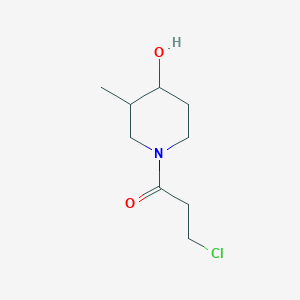![molecular formula C10H13N3O B1488440 6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2092797-62-9](/img/structure/B1488440.png)
6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Descripción general
Descripción
The compound “6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a complex organic molecule. It is also known as an ethylene diamine analogue of palbociclib . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene . The compound also contains a pyrrolo ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom .Mecanismo De Acción
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” could potentially interact with different targets in the body, depending on its stereochemistry and the orientation of its substituents.
Análisis Bioquímico
Biochemical Properties
6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine receptors, particularly the H1 subtype . This interaction is significant as it can influence various physiological processes, including inflammatory responses and neurotransmission. The compound’s ability to bind to these receptors suggests its potential as a modulator in biochemical pathways involving histamine.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various signaling cascades . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to histamine receptors can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This modulation of receptor activity can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate histamine receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular signaling and metabolism. These threshold effects highlight the importance of dosage optimization in
Propiedades
IUPAC Name |
6-(2-aminoethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-5-2-8-3-6-13(7-4-11)10(14)9(8)12/h2-3,5-6H,4,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYAWZNGXDOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
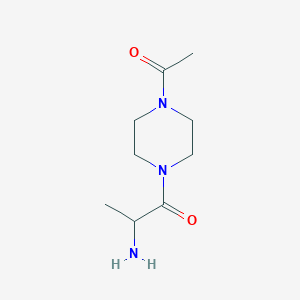
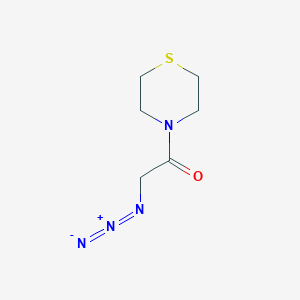
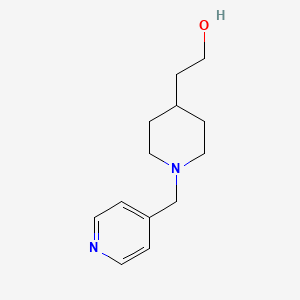
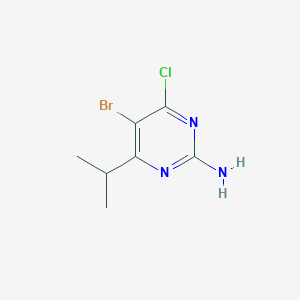

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
